![molecular formula C29H31O3P B14250729 [(8,11-DI-Tert-butylperylen-3-YL)methyl]phosphonic acid CAS No. 183583-34-8](/img/structure/B14250729.png)
[(8,11-DI-Tert-butylperylen-3-YL)methyl]phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(8,11-DI-Tert-butylperylen-3-YL)methyl]phosphonic acid is a complex organic compound characterized by the presence of a perylene core substituted with tert-butyl groups and a phosphonic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(8,11-DI-Tert-butylperylen-3-YL)methyl]phosphonic acid typically involves multi-step organic synthesis. The process begins with the preparation of the perylene core, followed by the introduction of tert-butyl groups at specific positions. The final step involves the attachment of the phosphonic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
[(8,11-DI-Tert-butylperylen-3-YL)methyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the perylene core.
Substitution: The tert-butyl groups or the phosphonic acid moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perylenequinones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
[(8,11-DI-Tert-butylperylen-3-YL)methyl]phosphonic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent or in photodynamic therapy.
Wirkmechanismus
The mechanism of action of [(8,11-DI-Tert-butylperylen-3-YL)methyl]phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid moiety can form strong interactions with metal ions, making it useful in coordination chemistry and catalysis. The perylene core’s photophysical properties enable its use in applications requiring fluorescence or light absorption .
Vergleich Mit ähnlichen Verbindungen
[(8,11-DI-Tert-butylperylen-3-YL)methyl]phosphonic acid can be compared with other similar compounds, such as:
Perylene diimides: Known for their excellent photophysical properties and used in organic electronics.
Phosphonic acid derivatives: Widely used in coordination chemistry and as ligands in catalysis.
Tert-butyl-substituted aromatic compounds: Studied for their steric effects and stability.
The uniqueness of this compound lies in its combination of a perylene core with tert-butyl groups and a phosphonic acid moiety, providing a versatile platform for various applications.
Eigenschaften
CAS-Nummer |
183583-34-8 |
|---|---|
Molekularformel |
C29H31O3P |
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
(8,11-ditert-butylperylen-3-yl)methylphosphonic acid |
InChI |
InChI=1S/C29H31O3P/c1-28(2,3)19-12-18-13-20(29(4,5)6)15-25-23-11-10-17(16-33(30,31)32)21-8-7-9-22(27(21)23)24(14-19)26(18)25/h7-15H,16H2,1-6H3,(H2,30,31,32) |
InChI-Schlüssel |
AMTXDGAVVWJJDL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C3C(=C1)C=C(C=C3C4=C5C2=CC=CC5=C(C=C4)CP(=O)(O)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[4.5]decane-6,10-dione, 2-methyl-3-methylene-](/img/structure/B14250647.png)
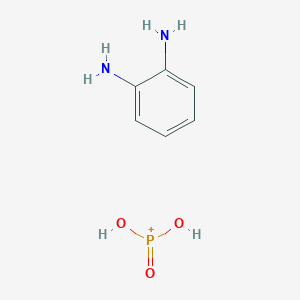
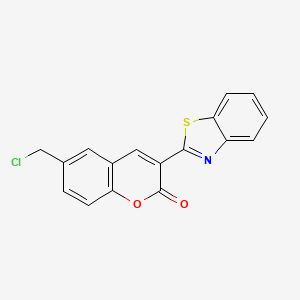
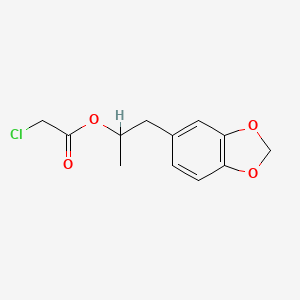
![4-{1-[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]ethyl}benzoic acid](/img/structure/B14250675.png)
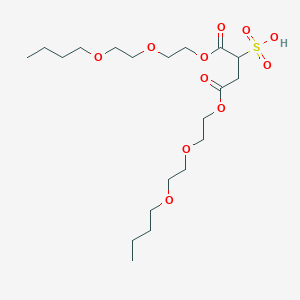
![Heptanal, 7-chloro-2-methyl-3-[(triethylsilyl)oxy]-, (2S,3R)-](/img/structure/B14250696.png)
![7-Oxabicyclo[4.1.0]heptan-3-amine](/img/structure/B14250704.png)

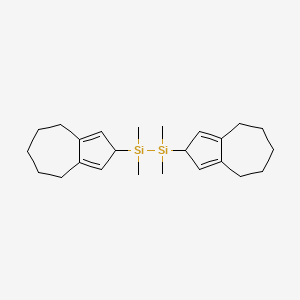
![1H-Imidazole, 4,5-dihydro-2-[4-[5-(4-methoxyphenyl)-2-furanyl]phenyl]-](/img/structure/B14250723.png)
![8-Methylpyrano[2,3-a]carbazol-2(11H)-one](/img/structure/B14250726.png)
![Butanoic acid, 2-[bis(phenylmethyl)amino]-, methyl ester, (2R)-](/img/structure/B14250728.png)
